3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene
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Overview
Description
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene is an organic compound with the molecular formula C7H13ClOS. It is characterized by the presence of a chloropropyl group, a sulfanyl group, and a methoxy group attached to a propene backbone. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene typically involves the reaction of 2-chloropropyl sulfide with methoxypropene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethoxy)prop-1-ene
- (3-Chloropropyl)trimethoxysilane
- 3-[(3-Chloropropyl)sulfanyl]-2-methyl-1-propene
Uniqueness
This unique structure allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H13ClOS |
---|---|
Molecular Weight |
180.70 g/mol |
IUPAC Name |
2-chloro-1-(prop-2-enoxymethylsulfanyl)propane |
InChI |
InChI=1S/C7H13ClOS/c1-3-4-9-6-10-5-7(2)8/h3,7H,1,4-6H2,2H3 |
InChI Key |
FJVOTZMBUVSXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCOCC=C)Cl |
Origin of Product |
United States |
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